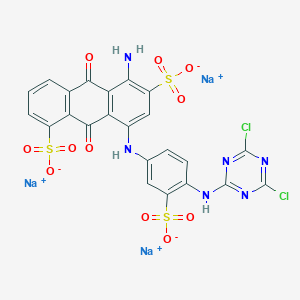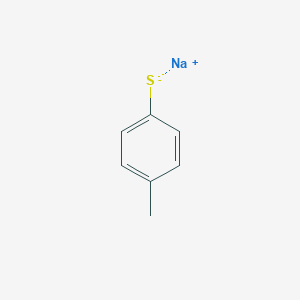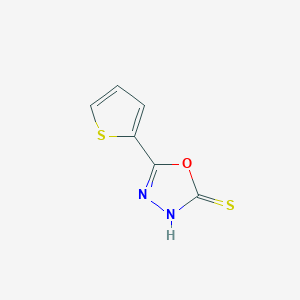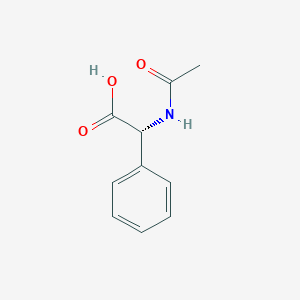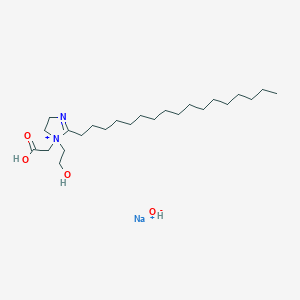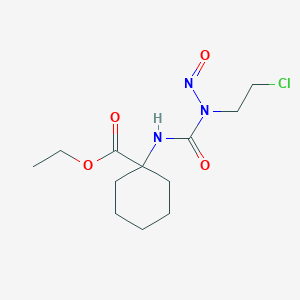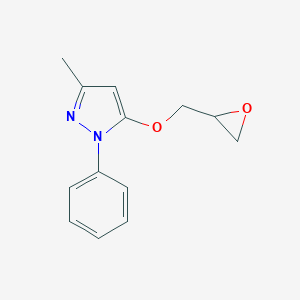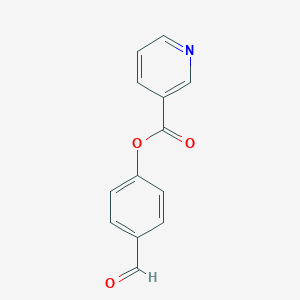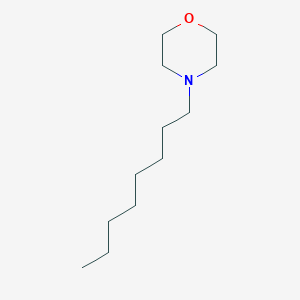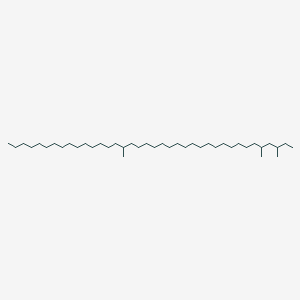
3,5,23-Trimethyloctatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,23-Trimethyloctatriacontane (TMO) is a hydrocarbon compound that belongs to the class of alkanes. It is also known as hentriacontane and has a chemical formula of C31H64. TMO is a long-chain hydrocarbon that is commonly found in natural waxes, such as beeswax and plant waxes. TMO has been the focus of scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of TMO is not fully understood, but it is believed to act as a lubricant and emollient, reducing friction and improving the skin's moisture retention. TMO has also been found to have antioxidant properties, which may help to protect the skin from damage caused by free radicals.
Efectos Bioquímicos Y Fisiológicos
TMO has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that TMO can inhibit the growth of cancer cells and reduce inflammation. TMO has also been found to have antimicrobial properties, making it a potential ingredient in topical antimicrobial products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMO in lab experiments is its availability and low cost. TMO is a naturally occurring compound that can be easily synthesized from natural waxes. However, one limitation of using TMO in lab experiments is its low solubility in water, which may limit its use in aqueous-based experiments.
Direcciones Futuras
There are several future directions for research on TMO. One area of research is the development of TMO-based drug delivery systems. TMO has been found to have excellent penetration properties, making it a potential candidate for delivering drugs to target cells. Another area of research is the use of TMO in material science. TMO has been found to have excellent lubricating properties, making it a potential candidate for use in industrial lubricants. Finally, further studies are needed to fully understand the mechanism of action of TMO and its potential applications in various fields.
Conclusion:
In conclusion, TMO is a unique hydrocarbon compound that has been extensively studied for its potential applications in various fields. TMO has been found to have excellent emollient and moisturizing properties, making it a popular ingredient in skincare products. TMO has also been studied for its potential use as a drug delivery agent and its antimicrobial and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of TMO and its potential applications in various fields.
Métodos De Síntesis
TMO can be synthesized using various methods, including the catalytic hydrogenation of natural waxes, such as beeswax or plant waxes. The process involves the use of a catalyst, such as palladium or platinum, to convert the unsaturated hydrocarbons in the wax into saturated hydrocarbons, including TMO. The purity of TMO can be increased through various purification techniques, such as fractional distillation.
Aplicaciones Científicas De Investigación
TMO has been extensively studied for its potential applications in various fields, including cosmetics, pharmaceuticals, and material science. TMO has been found to have excellent emollient and moisturizing properties, making it a popular ingredient in skincare products. TMO has also been studied for its potential use as a drug delivery agent due to its ability to penetrate the skin and cell membranes.
Propiedades
Número CAS |
13897-16-0 |
|---|---|
Nombre del producto |
3,5,23-Trimethyloctatriacontane |
Fórmula molecular |
C41H84 |
Peso molecular |
577.1 g/mol |
Nombre IUPAC |
3,5,23-trimethyloctatriacontane |
InChI |
InChI=1S/C41H84/c1-6-8-9-10-11-12-13-17-20-23-26-29-32-35-40(4)36-33-30-27-24-21-18-15-14-16-19-22-25-28-31-34-37-41(5)38-39(3)7-2/h39-41H,6-38H2,1-5H3 |
Clave InChI |
KEHAAECHOWOSPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCC(C)CC(C)CC |
SMILES canónico |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCC(C)CC(C)CC |
Sinónimos |
3,5,23-Trimethyloctatriacontane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



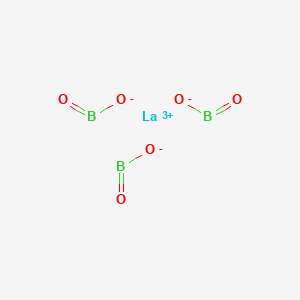
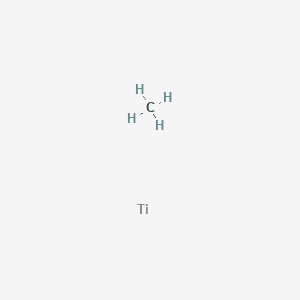
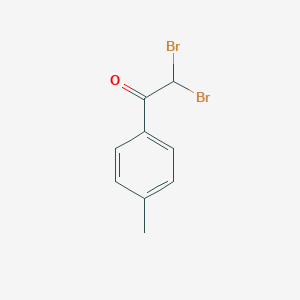
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
